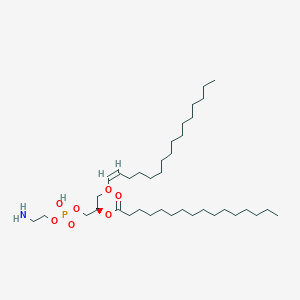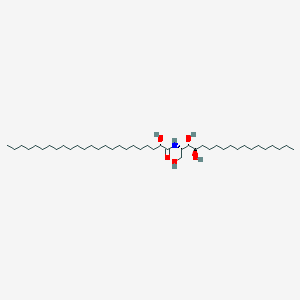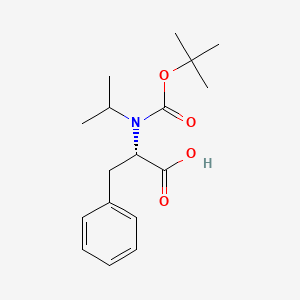
3-(4-(2-Aminoethyl)phenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a solid substance that is typically stored at room temperature. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride involves several steps. One common method includes the reaction of 4-(2-Aminoethyl)phenylpropanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of 3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) at room temperature for 8 hours.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-[4-(2-Aminoethyl)phenyl]propanoic acid hydrochloride can be compared with other similar compounds, such as:
3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride: Similar structure but with a dimethylamino group instead of an aminoethyl group.
3-[4-(Aminosulfonyl)phenyl]propanoic acid: Contains an aminosulfonyl group instead of an aminoethyl group.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
3-[4-(2-aminoethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-8-7-10-3-1-9(2-4-10)5-6-11(13)14;/h1-4H,5-8,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKVHPEBARDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-1H-indol-2-one](/img/structure/B8089317.png)
![(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B8089321.png)






![3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8089381.png)
![tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B8089386.png)

![(6-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8089396.png)


